molecular formula C18H22N2O2 B5854314 N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide

N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide

Cat. No. B5854314
M. Wt: 298.4 g/mol
InChI Key: ZVUJFHRHQFUWPN-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, also known as MNH, is a chemical compound with potential applications in scientific research. MNH belongs to the class of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond. MNH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide involves the formation of a complex with metal ions. The naphthalene ring of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide binds to the metal ion, forming a chelate complex. This complex results in a change in the fluorescence intensity of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, which can be measured using a fluorescence spectrophotometer.
Biochemical and Physiological Effects:
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been shown to have low toxicity and does not have any known adverse effects on biological systems. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been used in vitro to study the effects of metal ions on cellular processes, such as oxidative stress and apoptosis. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has also been used in vivo to study the distribution of metal ions in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide in lab experiments include its high selectivity for metal ions, low toxicity, and ease of synthesis. However, the limitations of using N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide include its low yield during synthesis and its limited solubility in aqueous solutions.

Future Directions

For research on N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide include the development of more efficient synthesis methods, the optimization of the fluorescent properties of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, and the application of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide in vivo to study the effects of metal ions on disease progression. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can also be used in conjunction with other fluorescent probes to study multiple metal ions simultaneously. Additionally, N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be modified to target specific metal ions, which can be used in the diagnosis and treatment of diseases.

Synthesis Methods

N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be synthesized using a variety of methods, including the reaction of 6-methoxy-2-naphthaldehyde with hexanohydrazide in the presence of a catalyst such as acetic acid. Another method involves the reaction of 6-methoxy-2-naphthaldehyde with hexanohydrazide in ethanol under reflux conditions. The product is then purified using column chromatography. The yield of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide using these methods is typically around 50-70%.

Scientific Research Applications

N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has potential applications in scientific research as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity. This property of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be used to detect metal ions in biological samples, such as blood and urine, and can be used in the diagnosis of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-5-6-18(21)20-19-13-14-7-8-16-12-17(22-2)10-9-15(16)11-14/h7-13H,3-6H2,1-2H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUJFHRHQFUWPN-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]hexanamide

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